pKa Deviation from Linear Additivity as Quantitative Measure of Steric Hindrance
In 50% aqueous ethanol at 25°C, the conjugate acid pKa of 2,6-di-tert-butylpyridine is 3.58, compared to 4.38 for pyridine, 5.77 for 2,6-dimethylpyridine (2,6-lutidine), and 5.34 for 2,6-diisopropylpyridine [1]. Critically, while the pKa values in the methyl and isopropyl series follow a predictable additive trend (increasing basicity with alkyl substitution due to inductive effects), DTBP is approximately 1.4 pK units less basic than the value predicted based on simple additivity from the 2-alkylpyridine series [2]. This negative deviation is the direct consequence of steric strain accompanying protonation of the hindered nitrogen center [3].
| Evidence Dimension | Conjugate acid pKa in 50% aqueous ethanol, 25°C |
|---|---|
| Target Compound Data | pKa = 3.58 |
| Comparator Or Baseline | Pyridine (pKa = 4.38); 2,6-Dimethylpyridine/lutidine (pKa = 5.77); 2,6-Diisopropylpyridine (pKa = 5.34); Predicted additive value (pKa ≈ 5.0) |
| Quantified Difference | 0.80 pK units less basic than pyridine; approximately 1.4 pK units weaker than additivity prediction |
| Conditions | 50% aqueous ethanol, 25°C; acid-base titration |
Why This Matters
The quantitative pKa deviation from additive predictions serves as a verifiable proxy for the degree of steric hindrance, enabling researchers to anticipate the compound's behavior in proton-transfer versus nucleophilic pathways.
- [1] Brown, H. C.; Kanner, B. 2,6-Di-butylpyridine—An Unusual Pyridine Base. J. Am. Chem. Soc. 1953, 75 (15), 3865. View Source
- [2] Brown, H. C.; Kanner, B. Preparation and Reactions of 2,6-Di-t-butylpyridine and Related Hindered Bases. A Case of Steric Hindrance toward the Proton. J. Am. Chem. Soc. 1966, 88 (5), 986–992. View Source
- [3] Brown, H. C.; Kanner, B. Preparation and Reactions of 2,6-Di-t-butylpyridine and Related Hindered Bases. A Case of Steric Hindrance toward the Proton. J. Am. Chem. Soc. 1966, 88 (5), 986–992. View Source
